molecular formula C15H16N2O3 B074739 1,3-Bis(2-methoxyphenyl)urea CAS No. 1226-63-7

1,3-Bis(2-methoxyphenyl)urea

Cat. No.: B074739
CAS No.: 1226-63-7
M. Wt: 272.3 g/mol
InChI Key: AXLDWMVASPWDQF-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyphenyl)urea is an organic compound with the molecular formula C15H16N2O3 It is a derivative of urea where two 2-methoxyphenyl groups are attached to the nitrogen atoms of the urea moiety

Scientific Research Applications

1,3-Bis(2-methoxyphenyl)urea has several scientific research applications:

Safety and Hazards

Safety data sheets suggest that 1,3-Bis(2-methoxyphenyl)urea should not be released into the environment . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-methoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate, which is then reacted with another equivalent of 2-methoxyaniline to yield the desired product. The reaction typically occurs under mild heating conditions and in the presence of a base such as sodium acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 2-methoxyaniline with carbon dioxide and a suitable catalyst can produce the isocyanate intermediate, which is then reacted with another equivalent of 2-methoxyaniline. This method avoids the use of hazardous reagents like phosgene and is more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)urea
  • 1,3-Bis(2,4-dimethoxyphenyl)urea
  • 1,3-Bis(2,5-dimethoxyphenyl)urea
  • 1,3-Bis(3-trifluoromethylphenyl)urea
  • 1,3-Bis(2-chlorophenyl)urea

Uniqueness

1,3-Bis(2-methoxyphenyl)urea is unique due to the presence of methoxy groups at the ortho positions of the phenyl rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications .

Properties

IUPAC Name

1,3-bis(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLDWMVASPWDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304171
Record name N,N'-bis(2-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-63-7
Record name NSC164419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-bis(2-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of o-anisidine (12.3 g, 100 mmol) and triethylamine (11 ml, 80 mmol) in absolute toluene (100 ml) was under stirring on an ice bath added phosgene (20.7 ml, 1.93 M sol in toluene, 40 mmol) and the mixture was stirred at 90° C. for 3 hours. The reaction mixture was after cooling to ambient temperature poured into water (100 ml) and the title compound was collected by filtration and used without further purification.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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